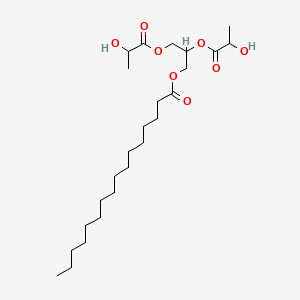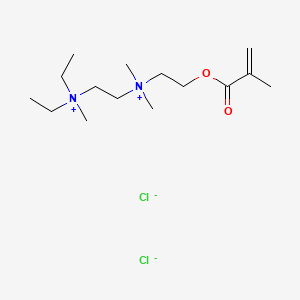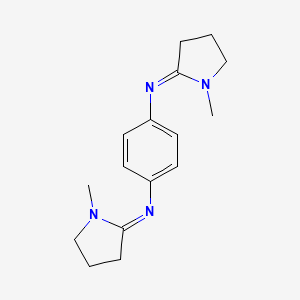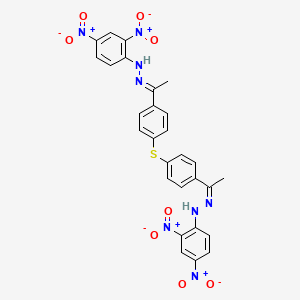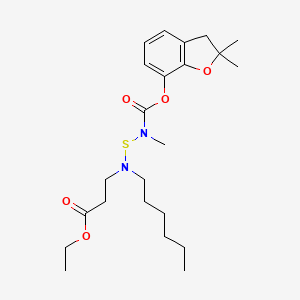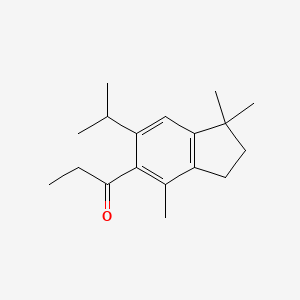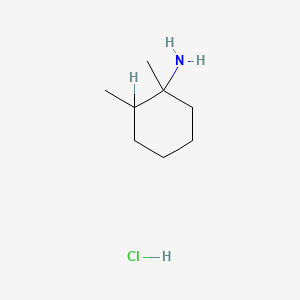
1,2-Dimethylcyclohexylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethylcyclohexylamine hydrochloride is an organic compound belonging to the class of amines. It is a derivative of cyclohexylamine, where two methyl groups are substituted at the 1 and 2 positions of the cyclohexane ring. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents. It is used in various chemical reactions and industrial applications due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimethylcyclohexylamine hydrochloride can be synthesized through several methods. One common method involves the alkylation of cyclohexylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1,2-dimethylcyclohexene in the presence of a suitable catalyst such as palladium on carbon. The hydrogenation reaction is conducted under high pressure and temperature to ensure complete conversion. The amine product is then reacted with hydrochloric acid to form the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethylcyclohexylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: More saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
1,2-Dimethylcyclohexylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-dimethylcyclohexylamine hydrochloride involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. It can also form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler amine with a single cyclohexane ring and an amino group.
N,N-Dimethylcyclohexylamine: Similar to 1,2-dimethylcyclohexylamine but with both methyl groups attached to the nitrogen atom.
1,2-Dimethylcyclohexane: A hydrocarbon with two methyl groups on the cyclohexane ring but lacking the amine group.
Uniqueness
1,2-Dimethylcyclohexylamine hydrochloride is unique due to the specific positioning of the methyl groups on the cyclohexane ring and the presence of the amine group. This unique structure imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Propriétés
Numéro CAS |
90226-24-7 |
|---|---|
Formule moléculaire |
C8H18ClN |
Poids moléculaire |
163.69 g/mol |
Nom IUPAC |
1,2-dimethylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-7-5-3-4-6-8(7,2)9;/h7H,3-6,9H2,1-2H3;1H |
Clé InChI |
SZBMJCMKBWDHKS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





